tert-Butyl 2-((((trifluoromethyl)sulfonyl)oxy)methyl)pyrrolidine-1-carboxylate
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Overview
Description
2-Trifluoromethanesulfonyloxymethyl-pyrrolidine-1-carboxylic acid tert-butyl ester is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrrolidine ring and a trifluoromethanesulfonyloxymethyl group. The presence of these functional groups imparts distinct chemical properties to the compound, making it valuable for various applications in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Trifluoromethanesulfonyloxymethyl-pyrrolidine-1-carboxylic acid tert-butyl ester typically involves multiple steps, starting from readily available starting materialsThe reaction conditions often require the use of strong bases and specific solvents to achieve high yields and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch processes or continuous flow reactors. The choice of method depends on factors such as the desired production scale, cost-effectiveness, and environmental considerations. Optimization of reaction conditions, including temperature, pressure, and catalyst selection, is crucial to ensure efficient and sustainable production .
Chemical Reactions Analysis
Types of Reactions
2-Trifluoromethanesulfonyloxymethyl-pyrrolidine-1-carboxylic acid tert-butyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the trifluoromethanesulfonyloxymethyl group to other functional groups.
Substitution: Nucleophilic substitution reactions are common, where the trifluoromethanesulfonyloxymethyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, solvent choice, and reaction time are optimized based on the desired transformation .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while nucleophilic substitution reactions can produce a variety of substituted pyrrolidine derivatives .
Scientific Research Applications
2-Trifluoromethanesulfonyloxymethyl-pyrrolidine-1-carboxylic acid tert-butyl ester has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and as a reagent in various chemical transformations.
Biology: The compound is employed in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Trifluoromethanesulfonyloxymethyl-pyrrolidine-1-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets and pathways. The trifluoromethanesulfonyloxymethyl group can act as an electrophile, facilitating nucleophilic attack by biological molecules. This interaction can lead to the formation of covalent bonds with target proteins or enzymes, thereby modulating their activity. The pyrrolidine ring provides structural stability and influences the compound’s binding affinity and selectivity .
Comparison with Similar Compounds
Similar Compounds
1-tert-Butyl 2-methyl 4-methoxypyrrolidine-1,2-dicarboxylate: This compound shares a similar pyrrolidine ring structure but differs in the functional groups attached.
Pyrrolidine-2-one: Another pyrrolidine derivative with distinct chemical properties and applications.
Pyrrolidine-2,5-diones: Compounds with a similar core structure but different functional groups, leading to varied reactivity and applications.
Uniqueness
The uniqueness of 2-Trifluoromethanesulfonyloxymethyl-pyrrolidine-1-carboxylic acid tert-butyl ester lies in its trifluoromethanesulfonyloxymethyl group, which imparts distinct electrophilic properties. This makes it a valuable reagent for specific chemical transformations and a useful tool in scientific research .
Properties
Molecular Formula |
C11H18F3NO5S |
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Molecular Weight |
333.33 g/mol |
IUPAC Name |
tert-butyl 2-(trifluoromethylsulfonyloxymethyl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C11H18F3NO5S/c1-10(2,3)20-9(16)15-6-4-5-8(15)7-19-21(17,18)11(12,13)14/h8H,4-7H2,1-3H3 |
InChI Key |
KBERDXVGHCAKQK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1COS(=O)(=O)C(F)(F)F |
Origin of Product |
United States |
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